molecular formula C5H6Br2O2 B2378169 1,4-Dibromopentane-2,3-dione CAS No. 21619-26-1

1,4-Dibromopentane-2,3-dione

Cat. No.: B2378169
CAS No.: 21619-26-1
M. Wt: 257.909
InChI Key: UGXNPCCOLBHCHT-UHFFFAOYSA-N
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Description

1,4-Dibromopentane-2,3-dione is an organic compound with the molecular formula C5H6Br2O2 and a molecular weight of 255.87 g/mol . Its structure is characterized by a pentane chain with bromine atoms at the 1 and 4 positions and two ketone groups at the 2 and 3 positions . The SMILES notation for the compound is CC(C(=O)C(=O)CBr)Br, and its InChIKey is UGXNPCCOLBHCHT-UHFFFAOYSA-N . This compound is intended for research and development purposes only. Researchers are encouraged to consult the scientific literature for potential applications and handling protocols. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1,4-dibromopentane-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Br2O2/c1-3(7)5(9)4(8)2-6/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXNPCCOLBHCHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C(=O)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Procedures for 1,4-Dibromopentane-2,3-dione

Direct Bromination of 2,3-Pentanedione

The most widely documented method involves the bromination of 2,3-pentanedione (acetylacetone) using molecular bromine ($$\text{Br}_2$$). This exothermic reaction proceeds via electrophilic substitution at the α-positions of the diketone.

Procedure :

  • Reagents and Stoichiometry :
    • 2,3-Pentanedione (5.2 mL, 50 mmol)
    • Bromine ($$\text{Br}_2$$, 5.1 mL, 100 mmol), added in a 2:1 molar ratio relative to the diketone.
  • Reaction Conditions :
    • Bromine is added dropwise to 2,3-pentanedione at room temperature over 30 minutes.
    • The mixture is stirred for an additional hour, during which hydrogen bromide ($$\text{HBr}$$) gas evolves.
    • Air is flushed through the reaction vessel to remove residual $$\text{HBr}$$.
  • Product Isolation :
    • The crude product is obtained as a brown oil containing a mixture of regioisomers.
    • No further purification is typically performed, as the mixture is directly used in downstream reactions.

Key Observations :

  • The reaction’s exothermic nature necessitates controlled bromine addition to prevent runaway side reactions.
  • The isomeric composition of the product remains unresolved in the literature, though it is presumed to include both 1,4- and 1,5-dibromo derivatives due to the symmetry of 2,3-pentanedione.
Table 1: Optimization Parameters for Bromination of 2,3-Pentanedione
Parameter Value/Description
Starting Material 2,3-Pentanedione
Bromine Equivalents 2.0 equiv
Temperature Room temperature (25°C)
Reaction Time 1.5 hours (30 min addition + 1 h stirring)
Workup Air flushing to remove HBr
Yield Not reported (crude mixture used directly)

Mechanistic Insights into the Bromination Process

The bromination mechanism proceeds through enol tautomerization of 2,3-pentanedione, followed by electrophilic attack at the α-carbons.

  • Enol Formation :

    • The diketone exists in equilibrium with its enol form, stabilized by intramolecular hydrogen bonding.
    • Bromine reacts preferentially with the enol tautomer due to its higher nucleophilicity.
  • Electrophilic Substitution :

    • $$\text{Br}_2$$ acts as an electrophile, attacking the α-carbon to form a bromo-enol intermediate.
    • A second equivalent of $$\text{Br}_2$$ substitutes the remaining α-hydrogen, yielding this compound.
  • Isomerization :

    • The reaction’s regioselectivity is influenced by steric and electronic factors, leading to a mixture of 1,4- and 1,5-dibromo isomers.

Challenges and Limitations in Synthesis

Isomeric Complexity

  • The crude product’s isomeric heterogeneity complicates its characterization and limits its use in reactions requiring regiochemical precision.
  • No chromatographic or recrystallization methods for isomer separation have been reported to date.

Applications in Heterocycle Synthesis

Thiazole Derivative Preparation

This compound is employed in the synthesis of 5-methyl-4,4’-bi-(2-phenyl)-thiazole via reaction with thiobenzamide:

Procedure :

  • Thiobenzamide (40 mmol) is dissolved in methanol.
  • Crude this compound (20 mmol) is added, and the mixture is refluxed overnight.
  • The product precipitates as a sand-colored crystalline solid (85% yield).

Significance :

  • This transformation highlights the compound’s utility as a bis-electrophile in cyclocondensation reactions.

Comparative Analysis of Synthetic Routes

Alternative Brominating Agents

While molecular bromine is the standard reagent, alternative bromination strategies remain unexplored. Potential candidates include:

  • N-Bromosuccinimide (NBS) : May offer improved selectivity under radical or ionic conditions.
  • Hydrobromic Acid ($$\text{HBr}$$)/Oxidizing Systems : Could enable milder bromination but risk over-oxidation of the diketone.

Solvent and Catalyst Screening

  • Solvent Effects : Polar aprotic solvents (e.g., dimethylformamide) might enhance reaction rates but could promote side reactions.
  • Catalytic Approaches : Lewis acids (e.g., $$\text{FeBr}_3$$) could facilitate enolization and bromine activation.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromopentane-2,3-dione undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.

    Reduction Reactions: The diketone group can be reduced to form corresponding diols.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of 1,4-dihydroxypentane-2,3-dione.

    Reduction: Formation of 1,4-dihydroxypentane.

    Oxidation: Formation of pentane-2,3-dicarboxylic acid.

Scientific Research Applications

Chemical Properties and Structure

1,4-Dibromopentane-2,3-dione has the molecular formula C5H8Br2O2C_5H_8Br_2O_2 and is characterized by the presence of two bromine atoms and a diketone functional group. This structure allows for diverse reactivity, making it a valuable intermediate in organic synthesis.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods involving bromination of pentane derivatives followed by diketone formation. Its reactivity is primarily due to the electrophilic nature of the carbonyl groups, which can participate in nucleophilic addition reactions.

Medicinal Chemistry Applications

  • Antimicrobial Agents : Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. For instance, compounds synthesized from this diketone have been tested against various bacterial strains, showing promising results in inhibiting growth .
  • Anticancer Activity : Several studies have explored the potential of this compound derivatives in targeting cancer cells. Notably, compounds derived from this diketone have been evaluated for their efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating significant cytotoxic effects with IC50 values indicating potent activity .
  • Antileishmanial Compounds : The compound has also been investigated for its antileishmanial properties. Modifications to its structure have led to the development of novel agents that effectively combat Leishmania species .

Organic Synthesis Applications

  • Building Block for Complex Molecules : this compound serves as a versatile building block in organic synthesis. Its ability to undergo various transformations allows chemists to create complex molecular architectures efficiently.
  • Synthesis of Coumarin Derivatives : The compound has been utilized in the synthesis of coumarin derivatives through reactions with other organic substrates. These derivatives have shown potential as dual inhibitors targeting multiple biological pathways .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer efficacy of several derivatives synthesized from this compound against human breast cancer cell lines. The results indicated that specific modifications to the diketone structure enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells .

Case Study 2: Antimicrobial Screening

In a systematic screening of antimicrobial activity, various derivatives of this compound were tested against a panel of pathogenic bacteria. The findings revealed that certain compounds exhibited significant inhibitory effects on bacterial growth, suggesting potential as new antimicrobial agents .

Data Tables

Application AreaDescriptionNotable Findings
Antimicrobial AgentsInhibition of bacterial growthEffective against multiple strains
Anticancer ActivityTargeting breast cancer cell linesSignificant cytotoxicity (IC50 values)
Antileishmanial AgentsCombatting Leishmania speciesNovel compounds developed
Organic SynthesisBuilding block for complex moleculesVersatile reactions leading to diverse products

Mechanism of Action

The mechanism of action of 1,4-dibromopentane-2,3-dione involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, while the diketone group can participate in redox reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms and the electron-donating effects of the diketone group.

Comparison with Similar Compounds

Butane-2,3-dione (Diacetyl)

  • Structure : C₄H₆O₂; two adjacent ketone groups on a butane chain.
  • Key Properties : Volatile, contributes to buttery aroma in foods .
  • Applications : Used as a flavoring agent. Unlike 1,4-dibromopentane-2,3-dione, it lacks halogen substituents, reducing its reactivity and biological activity.
  • Research Findings: Identified in aroma analysis via GC-MS and electronic nose, demonstrating its role in food chemistry .

Piperazine-2,3-dione Derivatives

  • Structure : Cyclic diketones with 1,4-disubstituted groups (e.g., benzyl or phenethyl) .
  • Key Properties :
    • Lipophilicity : Enhanced ClogP values compared to piperazine (e.g., 1,4-bis-(4-methylbenzyl)-piperazine-2,3-dione has ClogP = 3.2 vs. piperazine’s ClogP = −1.1) .
    • Bioactivity : Anthelmintic activity against Enterobius vermicularis and Fasciola hepatica, with parasite growth inhibition at micromolar concentrations .

Indan-1,3-dione (Diphacinone Core)

  • Structure : Fused bicyclic diketone (C₉H₆O₂) .
  • Key Properties :
    • Environmental Fate : Stable in soil and water; used as an anticoagulant rodenticide.
    • Toxicity : Inhibits vitamin K epoxide reductase, leading to hemorrhage in vertebrates .
  • Comparison : The linear brominated structure of this compound lacks the fused aromatic system of indan-1,3-dione, which may reduce its environmental persistence but enhance synthetic versatility.

Indolin-2,3-dione Derivatives

  • Structure: Non-aromatic diketones with an indoline backbone .
  • Key Properties :
    • Receptor Affinity : Low σ1 receptor affinity (Kis1 > 300 nM) but high σ2 selectivity (Kis1/Kis2 > 72) .
  • Comparison : The additional carbonyl group in indolin-2,3-dione reduces σ1 binding, suggesting that halogenation in this compound could similarly modulate receptor interactions.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Functional Groups Substituents Key Properties/Applications References
This compound C₅H₆Br₂O₂ Diketone, brominated Br at C1, C4 Hypothetical: High reactivity
Butane-2,3-dione C₄H₆O₂ Diketone None Aroma compound, low toxicity
Piperazine-2,3-dione C₄H₆N₂O₂ Cyclic diketone 1,4-Benzyl/phenethyl Anthelmintic, improved lipophilicity
Indan-1,3-dione C₉H₆O₂ Fused bicyclic diketone None Anticoagulant, environmental persistence
Indolin-2,3-dione C₈H₅NO₂ Non-aromatic diketone None σ2 receptor selectivity

Research Findings and Implications

  • Synthetic Versatility : Brominated diketones like this compound could serve as intermediates in synthesizing bioactive molecules (e.g., analogs of piperazine-2,3-dione derivatives) .
  • Biological Activity : Halogenation may enhance binding to enzymes or receptors, as seen in the σ2 selectivity of indolin-2,3-dione derivatives .
  • Environmental Considerations: Unlike diphacinone, linear brominated diketones may degrade faster due to lack of aromatic stabilization .

Biological Activity

1,4-Dibromopentane-2,3-dione is a compound that has garnered attention for its potential biological activity. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

This compound is characterized by its dibromo substituents and diketone functional groups. Its structure can be represented as follows:

C5H6Br2O2\text{C}_5\text{H}_6\text{Br}_2\text{O}_2

This compound's unique structure contributes to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of dibromopentane compounds can inhibit the growth of several microbial strains.
  • Antitumor Properties : Certain derivatives demonstrate cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : The compound has been noted for its potential to modulate inflammatory pathways.

Antimicrobial Activity

A study evaluated the antimicrobial effectiveness of this compound against various bacterial strains. The results are summarized in Table 1.

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The compound exhibited significant antimicrobial activity with lower MIC values indicating higher potency against Staphylococcus aureus compared to other strains .

Antitumor Activity

The antitumor effects of this compound were assessed in vitro using several cancer cell lines. The findings are presented in Table 2.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.5Induction of apoptosis
HepG2 (Liver Cancer)10.2Cell cycle arrest in G2/M phase
A549 (Lung Cancer)12.8Inhibition of proliferation

The compound induced apoptosis in MCF-7 cells by modulating Bcl-2 family proteins and inhibiting the AKT/mTOR signaling pathway .

Case Studies

Several case studies have investigated the biological activity of derivatives of this compound:

  • Case Study on Antitumor Activity :
    • Researchers synthesized several derivatives and tested their effects on MCF-7 and HepG2 cells.
    • Results showed that modifications to the diketone structure enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells .
  • Case Study on Antimicrobial Properties :
    • A derivative was tested against a panel of bacterial pathogens.
    • The study concluded that structural modifications could improve antimicrobial efficacy and broaden the spectrum of activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-Dibromopentane-2,3-dione, considering bromination and dione formation?

  • Methodology : A two-step approach is recommended. First, synthesize the pentane-2,3-dione backbone via cyclization or oxidation of a diol precursor. Second, introduce bromine atoms at positions 1 and 4 using brominating agents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions. Monitor reaction progress with thin-layer chromatography (TLC) and optimize stoichiometry to avoid over-bromination. For analogous dione syntheses, diethyl oxalate has been used to form cyclic diones via condensation reactions .

Q. How can spectroscopic methods (NMR, IR) and elemental analysis characterize this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify protons adjacent to carbonyl groups (δ ~2.5–3.5 ppm for ketones) and brominated carbons (deshielded signals).
  • IR : Confirm carbonyl stretches (C=O) at ~1700–1750 cm⁻¹.
  • Elemental Analysis : Verify C, H, Br, and O content to confirm molecular formula (C₅H₆Br₂O₂).
  • X-ray Crystallography (if crystalline): Resolve spatial arrangement of bromine and dione groups .

Q. What thermodynamic properties (e.g., isomerization energy, stability) are critical for handling this compound?

  • Methodology : Use calorimetry to measure enthalpy changes (ΔH) during isomerization or decomposition. Reference NIST data for related dibrominated alkanes, where ΔrH° values for isomerization reactions were determined via equilibrium constants and computational validation . Store the compound at low temperatures (<4°C) in inert atmospheres to prevent degradation.

Advanced Research Questions

Q. How can contradictions between experimental and computational data on reaction pathways be resolved?

  • Methodology : Perform density functional theory (DFT) calculations to model reaction intermediates and transition states. Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots). For example, discrepancies in bromination mechanisms can be addressed by adjusting solvation models or verifying substituent effects on dione reactivity .

Q. What strategies enable regioselective functionalization of the dione moiety in this compound?

  • Methodology :

  • Nucleophilic Additions : Use Grignard reagents or amines to target the electrophilic carbonyl groups. Steric hindrance from bromine atoms may direct reactivity to specific positions.
  • Cross-Coupling Reactions : Leverage bromine as a leaving group in Suzuki-Miyaura couplings with aryl boronic acids. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., K₂CO₃) .

Q. How can computational tools predict the compound’s reactivity in complex reaction environments?

  • Methodology :

  • Molecular Dynamics Simulations : Model solvent effects and intermolecular interactions to predict solubility and aggregation behavior.
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the dione framework. Validate predictions with experimental substitution reactions .

Data Analysis and Experimental Design

Q. What analytical techniques are most effective for identifying by-products during synthesis?

  • Methodology :

  • HPLC/GC-MS : Separate and quantify impurities using reverse-phase chromatography or gas-phase methods.
  • Mass Spectrometry (HRMS) : Detect halogenated fragments (e.g., Br⁻ ions) to trace undesired side reactions .

Q. How can kinetic studies elucidate the degradation pathways of this compound under varying pH conditions?

  • Methodology : Conduct pH-dependent stability assays using UV-Vis spectroscopy to track absorbance changes. Fit kinetic data to pseudo-first-order models and identify hydrolysis products via LC-MS. Compare with analogous diones, where acidic conditions accelerate ketone hydration .

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